molecular formula C10H13NO4S B3826622 [(5-ethyl-2-thienyl)methylene]malonic acid ammoniate

[(5-ethyl-2-thienyl)methylene]malonic acid ammoniate

Cat. No. B3826622
M. Wt: 243.28 g/mol
InChI Key: YIFZXLNGEOEUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(5-ethyl-2-thienyl)methylene]malonic acid ammoniate, also known as ETMMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ETMMA is a yellow crystal that is soluble in water and has a molecular weight of 284.33 g/mol. This compound has been studied extensively for its potential applications in various fields, including pharmaceuticals, materials science, and catalysis.

Mechanism of Action

The mechanism of action of [(5-ethyl-2-thienyl)methylene]malonic acid ammoniate is not well understood. However, it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. This compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the Krebs cycle, leading to a decrease in ATP production. This compound has also been shown to inhibit the activity of enzymes involved in DNA replication, leading to cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using [(5-ethyl-2-thienyl)methylene]malonic acid ammoniate in lab experiments is its ease of synthesis. This compound can be synthesized under mild conditions and yields a high purity product. However, one of the limitations of using this compound is its limited solubility in organic solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on [(5-ethyl-2-thienyl)methylene]malonic acid ammoniate. One potential area of research is the development of new synthetic methods for this compound that can improve its yield and purity. Another area of research is the development of new applications for this compound, such as its use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the pharmaceutical industry.

Scientific Research Applications

[(5-ethyl-2-thienyl)methylene]malonic acid ammoniate has been extensively studied for its potential applications in the pharmaceutical industry. It has been shown to have antimicrobial, antifungal, and antitumor properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

azane;2-[(5-ethylthiophen-2-yl)methylidene]propanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4S.H3N/c1-2-6-3-4-7(15-6)5-8(9(11)12)10(13)14;/h3-5H,2H2,1H3,(H,11,12)(H,13,14);1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFZXLNGEOEUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C=C(C(=O)O)C(=O)O.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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